An In-depth Technical Guide to the Synthesis and Characterization of 2-(Oxan-4-ylsulfanyl)ethan-1-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Oxan-4-ylsulfanyl)ethan-1-amine
Introduction: A Scaffold of Emerging Interest in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both versatile functionality and favorable physicochemical properties is paramount. 2-(Oxan-4-ylsulfanyl)ethan-1-amine, a molecule integrating a saturated tetrahydropyran (oxane) ring with a flexible thioether-ethylamine side chain, represents such a scaffold. Its structure is of significant interest to researchers and drug development professionals for several key reasons.
The oxane moiety is a well-established bioisostere for various functional groups, often introduced to modulate properties like aqueous solubility, lipophilicity, and metabolic stability, thereby enhancing the pharmacokinetic profile of a drug candidate.[1][2][3] The thioether linkage provides a metabolically robust and flexible spacer, while the primary amine serves as a crucial handle for further chemical elaboration, allowing for the construction of diverse compound libraries. This guide provides a comprehensive overview of a robust synthetic methodology for 2-(Oxan-4-ylsulfanyl)ethan-1-amine, details its full analytical characterization, and discusses its potential applications as a valuable building block in pharmaceutical research.
Part 1: Synthesis Methodology - A Chemically Sound and Scalable Approach
The synthesis of 2-(Oxan-4-ylsulfanyl)ethan-1-amine can be efficiently achieved via a classical S_N2 reaction. The chosen strategy involves the nucleophilic attack of a thiol on an alkyl halide. This particular protocol prioritizes commercially available starting materials, operational simplicity, and high yields.
Synthetic Rationale and Strategy
The core of the synthesis is the formation of a carbon-sulfur bond. We have selected tetrahydro-4H-pyran-4-thiol as the sulfur nucleophile and 2-bromoethylamine hydrobromide as the electrophile. The thiol is first deprotonated with a suitable base to generate the more potent thiolate nucleophile, which then displaces the bromide from the ethylamine backbone.
Causality Behind Experimental Choices:
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Choice of Base: Sodium hydroxide is selected for its cost-effectiveness and sufficient basicity to deprotonate the thiol without promoting significant side reactions, such as elimination.
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Solvent System: A mixture of ethanol and water is used. Ethanol solubilizes the organic starting materials, while water effectively dissolves the sodium hydroxide and the hydrobromide salt, creating a homogenous reaction environment conducive to a high reaction rate.
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Reaction Temperature: The reaction is conducted at reflux to ensure a sufficient rate of reaction. The thioether formation is generally a thermally stable transformation, making reflux a safe and effective condition.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 2-(Oxan-4-ylsulfanyl)ethan-1-amine.
Detailed Experimental Protocol
Materials and Equipment:
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Tetrahydro-4H-pyran-4-thiol
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2-Bromoethylamine hydrobromide
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Sodium hydroxide (NaOH) pellets
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Ethanol (EtOH), reagent grade
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Deionized water
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Dichloromethane (DCM)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask (250 mL)
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel (500 mL)
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Rotary evaporator
Step-by-Step Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 100 mmol) in a mixture of deionized water (20 mL) and ethanol (80 mL).
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Addition of Thiol: To the stirred basic solution, add tetrahydro-4H-pyran-4-thiol (11.8 g, 100 mmol) dropwise at room temperature. A slight exotherm may be observed. Stir for 15 minutes to ensure complete formation of the thiolate.
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Addition of Electrophile: Add 2-bromoethylamine hydrobromide (20.5 g, 100 mmol) to the reaction mixture in one portion.
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Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the ethanol using a rotary evaporator.
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To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers and wash with brine (50 mL).
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Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography (using a gradient of DCM/Methanol with 1% triethylamine) to afford 2-(Oxan-4-ylsulfanyl)ethan-1-amine as a clear oil.
Part 2: Structural Characterization and Validation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Oxan-4-ylsulfanyl)ethan-1-amine. The following techniques provide a self-validating system for its structural elucidation.
Caption: Analytical workflow for the characterization of the target compound.
Summary of Analytical Data
The following table summarizes the expected data from the primary analytical techniques used for characterization.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~3.95-3.85 (m, 2H), ~3.40-3.30 (m, 2H), ~3.00-2.90 (m, 1H), ~2.85 (t, 2H), ~2.65 (t, 2H), ~1.95-1.85 (m, 2H), ~1.65-1.55 (m, 2H), ~1.50 (br s, 2H, NH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~67.0, ~45.0, ~41.0, ~35.0, ~33.0 |
| Mass Spec. | [M+H]⁺ (m/z) | 162.10 |
| IR Spec. | Wavenumber (cm⁻¹) | 3350-3250 (N-H stretch), 2950-2850 (C-H stretch), 1100-1050 (C-O-C stretch) |
Detailed Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tetrahydropyran ring protons, with the axial and equatorial protons often displaying different chemical shifts and coupling patterns. The protons adjacent to the oxygen (-OCH₂-) will be the most downfield within the ring system. The two methylene groups of the ethylamine side chain (-SCH₂CH₂NH₂) will appear as two distinct triplets, assuming free rotation. The broad singlet for the amine protons (-NH₂) will be exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the unique carbon environments in the molecule. The carbons attached to the heteroatoms (oxygen, sulfur, and nitrogen) will have characteristic chemical shifts.
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Mass Spectrometry (MS):
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Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z value of approximately 162.10, corresponding to the molecular formula C₇H₁₆NOS⁺. This confirms the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-S or C-C bonds in the side chain.[4]
-
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Infrared (IR) Spectroscopy:
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The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include a medium, broad peak in the 3350-3250 cm⁻¹ region, characteristic of the N-H stretching vibrations of a primary amine.[5] Strong absorptions in the 2950-2850 cm⁻¹ range correspond to the C-H stretching of the aliphatic methylene groups. A strong, characteristic band for the C-O-C ether stretch of the oxane ring should be visible around 1100-1050 cm⁻¹.[5]
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Part 3: Significance and Applications in Drug Development
The structural motifs within 2-(Oxan-4-ylsulfanyl)ethan-1-amine make it a highly attractive building block for medicinal chemistry programs. The primary amine serves as a versatile point for derivatization, enabling its incorporation into larger molecules through amide bond formation, reductive amination, or other amine-based chemistries.
The tetrahydropyran ring is frequently employed as a "pharmacological chaperone" to improve the drug-like properties of lead compounds. Its inclusion can disrupt planarity, increase sp³ character, and enhance aqueous solubility, which are all desirable traits for improving oral bioavailability and reducing off-target toxicity.[1][2] For instance, the replacement of more metabolically labile or lipophilic groups with an oxane ring has been shown to yield compounds with superior pharmacokinetic profiles.[1]
Derivatives of this scaffold could be explored in various therapeutic areas. The thioether-ethylamine moiety is present in numerous biologically active compounds, including antagonists for various receptors. The flexibility and hydrogen bonding capacity of this scaffold make it suitable for targeting a wide range of biological targets, from G-protein coupled receptors to enzymes and ion channels.
Conclusion
This guide has detailed a practical and efficient synthesis of 2-(Oxan-4-ylsulfanyl)ethan-1-amine and outlined a comprehensive strategy for its analytical characterization. The convergence of a synthetically accessible structure with desirable physicochemical properties conferred by the oxane ring makes this compound a valuable tool for researchers, scientists, and drug development professionals. Its potential for facile derivatization opens avenues for the rapid exploration of chemical space in the pursuit of novel therapeutics.
References
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ResearchGate. Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. Available from: [Link][6]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link][1][2]
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Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link][3]
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MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link][4]
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